molecular formula C8H15O4P B1391541 Diethyl (oxetan-3-ylidenemethyl)phosphonate CAS No. 1221819-45-9

Diethyl (oxetan-3-ylidenemethyl)phosphonate

Cat. No.: B1391541
CAS No.: 1221819-45-9
M. Wt: 206.18 g/mol
InChI Key: FFSCZIVKLQZURA-UHFFFAOYSA-N
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Description

Diethyl (oxetan-3-ylidenemethyl)phosphonate is an organophosphorus compound with the molecular formula C₈H₁₅O₄P. It is characterized by the presence of a phosphonate group attached to an oxetane ring, making it a unique and versatile compound in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (oxetan-3-ylidenemethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate oxetane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (oxetan-3-ylidenemethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Diethyl (oxetan-3-ylidenemethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (oxetan-3-ylidenemethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl (2-oxopropyl)phosphonate
  • Diethyl (2-oxobutyl)phosphonate

Uniqueness

Diethyl (oxetan-3-ylidenemethyl)phosphonate is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature makes it particularly valuable in the synthesis of novel organic compounds .

Biological Activity

Diethyl (oxetan-3-ylidenemethyl)phosphonate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and findings from recent research.

Chemical Structure and Properties

This compound contains a phosphonate group, which is known for its diverse biological activities. The presence of the oxetane ring contributes to its structural uniqueness, potentially influencing its reactivity and interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of diethyl phosphonates, including derivatives similar to this compound. In vitro assays have demonstrated significant inhibitory effects against various fungal strains:

  • Fusarium oxysporum : Compounds exhibited growth inhibition rates up to 92% at low concentrations (0.14 mg/mL), with IC50 values below 0.02 mg/mL.
  • Botrytis cinerea : Similar inhibition rates were observed, indicating broad-spectrum antifungal activity.

Table 1 summarizes the antifungal activity of selected phosphonates:

CompoundTarget FungiInhibition Rate (%)IC50 (mg/mL)
This compoundFusarium oxysporum92<0.02
Botrytis cinerea78<0.02
Diethyl hydroxyphenyl α-aminophosphonateFusarium oxysporum87<0.02
Botrytis cinerea720.03

Antioxidant Activity

The antioxidant capacity of diethyl phosphonates has also been evaluated, with certain derivatives showing promising results. Compounds containing the diethyl phosphate moiety demonstrated significant antioxidant activities, which could be beneficial in mitigating oxidative stress in biological systems.

The mechanism through which this compound exhibits its biological effects is still under investigation. However, it is hypothesized that the phosphonate group interacts with critical enzymes or cellular components, leading to altered metabolic pathways in target organisms.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays assessed the effectiveness of diethyl phosphonates against various fungal pathogens. Results indicated that modifications in the phosphonate structure significantly influenced antifungal potency and selectivity.
  • Computational Studies : Computational modeling has been employed to predict the interaction dynamics between diethyl phosphonates and target proteins, providing insights into their potential as therapeutic agents.
  • Safety and Toxicity : Preliminary toxicity assessments suggest that while diethyl phosphonates exhibit strong biological activity, their safety profiles need thorough evaluation to ensure they do not pose risks to non-target organisms or human health.

Properties

IUPAC Name

3-(diethoxyphosphorylmethylidene)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O4P/c1-3-11-13(9,12-4-2)7-8-5-10-6-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSCZIVKLQZURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C=C1COC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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